molecular formula C₂₈H₃₆O₇S B1144554 Cortisol 21-Tosylate CAS No. 63644-48-4

Cortisol 21-Tosylate

Cat. No. B1144554
CAS RN: 63644-48-4
M. Wt: 516.65
InChI Key:
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Description

Cortisol 21-Tosylate is an intermediate in the synthesis of Tixocortol, an anti-inflammatory agent . It is used in fluorescent chemoaffinity labeling . The molecular weight is 516.65 and the molecular formula is C28H36O7S . It appears as a beige solid .


Synthesis Analysis

Cortisol is mainly synthesized and secreted from the zona fasciculata of the adrenal cortex . Several extra-adrenal organs also produce smaller amounts of cortisol . The synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed .


Chemical Reactions Analysis

Colorimetric analysis, which relies on a chemical reaction to facilitate a change in visible color, is a great strategy for detecting cortisol . Different chromophores and various colorimetric reactions used for the detection of corticosteroids in real samples have been reviewed .


Physical And Chemical Properties Analysis

This compound is a beige solid . It is soluble in DCM, DMSO, Methanol . The molecular weight is 516.65 and the molecular formula is C28H36O7S .

Mechanism of Action

Cortisol, also known as stress hormone, plays a vital role in physiological processes such as electrolyte and fluid balance, cardiovascular homeostasis, carbohydrate, protein and lipid metabolism, immune and inflammatory responses, and sexual development and reproduction . After being released from the hypothalamus-pituitary-adrenal (HPA) axis, cortisol enters the blood where it elicits numerous metabolic effects .

Future Directions

The cortisol awakening response (CAR) is a topic of interest in future research . The anticipation of the upcoming day is of major relevance for the magnitude of the CAR . Current gaps in CAR clinical practice include a lack of specific biomarkers diagnostic of CAR-related health outcomes and a paucity of clinical trials demonstrating the efficacy of adrenalectomy on comorbidities associated with CAR .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cortisol 21-Tosylate involves the protection of the hydroxyl group at position 21 of cortisol followed by the tosylation of the hydroxyl group. The tosylate group is then deprotected to yield the final product.", "Starting Materials": [ "Cortisol", "Tosyl chloride", "Pyridine", "Dimethylformamide", "Triethylamine", "Methanol", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Cortisol is dissolved in dichloromethane and pyridine is added. The mixture is cooled to 0°C and tosyl chloride is added dropwise. The reaction mixture is stirred for 2 hours at room temperature.", "Step 2: The reaction mixture is washed with water and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the protected intermediate.", "Step 3: The protected intermediate is dissolved in methanol and triethylamine is added. The mixture is stirred for 2 hours at room temperature. The tosylate group is deprotected to yield Cortisol 21-Tosylate.", "Step 4: The final product is purified by column chromatography using a suitable solvent system." ] }

CAS RN

63644-48-4

Molecular Formula

C₂₈H₃₆O₇S

Molecular Weight

516.65

synonyms

Cortisol, 21-p-Toluenesulfonate;  (11β)-11,17-Dihydroxy-21-[[(4-methylphenyl)sulfonyl]oxy]pregn-4-ene-3,20-dione

Origin of Product

United States

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